molecular formula C9H18FNO3 B13623453 tert-butylN-(2-fluoro-3-hydroxy-2-methylpropyl)carbamate

tert-butylN-(2-fluoro-3-hydroxy-2-methylpropyl)carbamate

Cat. No.: B13623453
M. Wt: 207.24 g/mol
InChI Key: UQCYHRACVDYNAO-UHFFFAOYSA-N
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Description

tert-Butyl N-(2-fluoro-3-hydroxy-2-methylpropyl)carbamate is a fluorinated carbamate derivative characterized by a tert-butyloxycarbonyl (Boc) protective group, a hydroxyl group, a fluorine atom, and a methyl branch on its propyl chain. The fluorine atom enhances metabolic stability, while the hydroxyl group offers a site for further functionalization .

Properties

Molecular Formula

C9H18FNO3

Molecular Weight

207.24 g/mol

IUPAC Name

tert-butyl N-(2-fluoro-3-hydroxy-2-methylpropyl)carbamate

InChI

InChI=1S/C9H18FNO3/c1-8(2,3)14-7(13)11-5-9(4,10)6-12/h12H,5-6H2,1-4H3,(H,11,13)

InChI Key

UQCYHRACVDYNAO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(C)(CO)F

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The synthesis of tert-butyl N-(2-fluoro-3-hydroxy-2-methylpropyl)carbamate typically involves:

  • Introduction of the fluorine atom at the 2-position of a methyl-substituted propyl backbone.
  • Installation of the hydroxy group at the 3-position.
  • Protection of the amine functionality as a tert-butyl carbamate (Boc protection).

This sequence often requires selective fluorination and stereoselective reduction steps, followed by carbamate formation under mild conditions.

Specific Preparation Routes

Starting Materials and Key Intermediates

  • The precursor is often a 2-methyl-3-hydroxypropylamine or its protected derivatives.
  • Fluorination is introduced at the 2-position, often using electrophilic fluorinating agents or nucleophilic fluorination of suitable leaving groups.
  • Carbamate protection is achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base.

Representative Synthetic Procedures

Fluorination and Carbamate Formation

A plausible route involves:

  • Fluorination Step: Starting from tert-butyl (3-hydroxy-2-methylpropyl)carbamate, selective fluorination at the 2-position can be achieved by converting the 2-hydroxy group to a leaving group (e.g., mesylate or tosylate) followed by nucleophilic substitution with a fluoride source such as tetrabutylammonium fluoride (TBAF) or diethylaminosulfur trifluoride (DAST).

  • Hydroxy Group Retention: The 3-hydroxy group is preserved during fluorination, requiring mild reaction conditions to avoid elimination or rearrangement.

  • Carbamate Protection: The amino group is protected as a tert-butyl carbamate either before or after fluorination. Typically, Boc protection is done by reacting the free amine with di-tert-butyl dicarbonate in the presence of a base like triethylamine under mild conditions.

This route is supported by analogies to the synthesis of related carbamates and fluorinated amino alcohols as described in literature.

Reduction and Functional Group Manipulation

Another approach involves:

  • Starting from a keto or aldehyde intermediate at the 2-position.
  • Performing a stereoselective reduction using reagents such as sodium borohydride or diisobutylaluminium hydride (DIBAL-H) in solvents like tetrahydrofuran (THF) or toluene to install the hydroxy group.
  • Subsequent fluorination at the 2-position, followed by carbamate protection.

This method is exemplified in the preparation of similar compounds with hydroxy and chloro substituents, where reduction and protection steps are carefully controlled to maintain stereochemistry and functional group integrity.

Data Table Summarizing Preparation Conditions

Step Reagents/Conditions Solvent(s) Temperature Yield (%) Notes
Boc protection Di-tert-butyl dicarbonate, base (e.g., triethylamine) Toluene, aqueous base Room temperature 68-95 Mild conditions; pH control important
Fluorination DAST or TBAF Dichloromethane, THF 0 to room temp Variable Requires selective fluorination
Reduction (hydroxy group) Sodium borohydride, DIBAL-H THF, toluene 0 to room temp 56-80 Stereoselective reduction; controls chirality
Work-up and purification Aqueous acid/base wash, extraction Ethyl acetate, hexane Ambient - Purification by crystallization or chromatography

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(2-fluoro-3-hydroxy-2-methylpropyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The fluoro substituent can be reduced under specific conditions.

    Substitution: The fluoro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of a hydrocarbon.

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

tert-Butyl N-(2-fluoro-3-hydroxy-2-methylpropyl)carbamate has several applications in scientific research:

    Chemistry: Used as a protecting group for amines in peptide synthesis.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the synthesis of various organic compounds and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-(2-fluoro-3-hydroxy-2-methylpropyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity . The fluoro and hydroxy groups may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

tert-Butyl N-(3-Amino-2-Fluoro-2-Methylpropyl)carbamate (CAS 1782403-80-8)
  • Molecular Formula : C₉H₁₉FN₂O₂
  • Key Differences: Replaces the hydroxyl group with an amino (-NH₂) group.
tert-Butyl N-(3,3,3-Trifluoro-2-Hydroxypropyl)carbamate (CAS 1219606-48-0)
  • Molecular Formula: C₈H₁₄F₃NO₃
  • Key Differences : Features a trifluoromethyl (-CF₃) group adjacent to the hydroxyl.
  • Implications : The -CF₃ group increases electronegativity and acidity of the hydroxyl proton (pKa ~10–12), enhancing hydrogen-bonding strength. This modification could improve binding affinity in hydrophobic pockets but may introduce steric hindrance .

Cyclic vs. Acyclic Structures

tert-Butyl N-[(3R,5S)-5-Methylpiperidin-3-yl]carbamate (CAS 1523530-57-5)
  • Molecular Formula : C₁₂H₂₂N₂O₂ (estimated)
  • Key Differences : Cyclic piperidine scaffold with a methyl substituent.
  • However, the lack of a fluorine or hydroxyl limits its ability to engage in specific dipole interactions .
tert-Butyl N-[trans-3-Fluoropiperidin-4-yl]carbamate
  • Key Differences : Fluorine on a piperidine ring.
  • Implications : The fluorine’s electronegativity alters ring electronics, affecting basicity and interactions with biological targets. The trans configuration may influence stereoselective binding .

Ketone vs. Hydroxyl Substituents

tert-Butyl N-(3-Fluoro-2-Oxopropyl)carbamate
  • Key Differences : Contains a ketone (-CO) instead of a hydroxyl (-OH).
  • Implications : The ketone increases electrophilicity, making the compound prone to nucleophilic attack (e.g., in Schiff base formation). This reactivity is absent in the hydroxyl-containing target compound, which is more stable under physiological conditions .

Structural and Physicochemical Data Table

Compound Name CAS Number Molecular Formula Molecular Weight Functional Groups Key Properties
tert-Butyl N-(2-fluoro-3-hydroxy-2-methylpropyl)carbamate Not Provided C₉H₁₈FNO₃ (est.) 219.24 (est.) -OH, -F, Boc, -CH₃ High polarity, moderate stability
tert-Butyl N-(3-amino-2-fluoro-2-methylpropyl)carbamate 1782403-80-8 C₉H₁₉FN₂O₂ 206.26 -NH₂, -F, Boc, -CH₃ Increased basicity
tert-Butyl N-(3,3,3-trifluoro-2-hydroxypropyl)carbamate 1219606-48-0 C₈H₁₄F₃NO₃ 229.20 -OH, -CF₃, Boc Enhanced acidity, lipophilicity
tert-Butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate 1523530-57-5 C₁₂H₂₂N₂O₂ (est.) 226.32 (est.) Boc, piperidine, -CH₃ Rigid conformation

Biological Activity

tert-butyl N-(2-fluoro-3-hydroxy-2-methylpropyl)carbamate is a carbamate compound that has garnered attention in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, interaction with biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula of tert-butyl N-(2-fluoro-3-hydroxy-2-methylpropyl)carbamate is C11_{11}H18_{18}FNO2_2, with a molecular weight of approximately 207.24 g/mol. The compound features a tert-butyl group and a 2-fluoro-3-hydroxy-2-methylpropyl moiety , which contribute to its stability and reactivity in biological systems.

The biological activity of this compound primarily arises from its ability to interact with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, potentially leading to inhibition or activation of their functions. The presence of the fluoro group enhances the compound's lipophilicity, improving its bioavailability and stability in physiological conditions.

1. Medicinal Chemistry

tert-butyl N-(2-fluoro-3-hydroxy-2-methylpropyl)carbamate is explored as a potential intermediate in drug development due to its biological activity. It can serve as a building block for synthesizing pharmaceutical compounds with specific therapeutic effects.

2. Enzyme Inhibition Studies

Research indicates that the compound may exhibit enzyme inhibition properties. For example, studies have shown that similar carbamate derivatives can inhibit enzymes involved in inflammatory pathways, suggesting potential applications in treating conditions such as rheumatoid arthritis and other inflammatory diseases .

Case Studies

Several studies have investigated the biological activity of carbamate compounds related to tert-butyl N-(2-fluoro-3-hydroxy-2-methylpropyl)carbamate:

  • Neuroprotective Effects : In vitro studies have demonstrated that related compounds exhibit protective effects against neurodegenerative processes by reducing oxidative stress markers and pro-inflammatory cytokines in astrocytes exposed to amyloid-beta (Aβ) peptides .
  • Anticancer Activity : Some derivatives have shown promise as IRAK inhibitors, which are relevant for cancer treatment due to their role in cell signaling pathways associated with tumor growth and metastasis .

Comparative Analysis with Similar Compounds

The following table compares tert-butyl N-(2-fluoro-3-hydroxy-2-methylpropyl)carbamate with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
tert-butyl N-(3-amino-2-fluoro-2-methylpropyl)carbamateC12_{12}H20_{20}FNO2_2Contains an amino group; potential for different biological interactions
tert-butyl (2-hydroxy-2-methylpropyl)carbamateC11_{11}H22_{22}N1_{1}O2_{2}Lacks fluorine; used in similar applications but may exhibit different reactivity
tert-butyl (3-fluoro-2-hydroxypropyl)carbamateC11_{11}H21_{21}FNO2_{2}Different positioning of the fluoro group; potential for varying biological activity

Q & A

Q. Table 1: Synthesis Optimization Parameters

ParameterOptimal RangeImpact on Yield
Temperature60–70°CMaximizes reaction rate
SolventAcetonitrile/THFEnhances solubility
BaseK₂CO₃/TEANeutralizes HCl byproduct
Reaction Time12–18 hoursBalances conversion vs. degradation

How is the compound characterized structurally?

Use a combination of 1H/13C NMR (to confirm functional groups and stereochemistry) and X-ray crystallography (for absolute configuration). For crystallography, monoclinic systems (e.g., space group P21/n) are common, with cell parameters such as a = 5.5–6.0 Å, b = 16.6–20.9 Å, and β angles ~95° . Hydrogen bonding (N–H⋯O, C–H⋯O) stabilizes the crystal lattice, with bond lengths of 1.9–2.1 Å .

What are the stability considerations for this compound?

The carbamate group is sensitive to strong acids/bases and oxidizers. Store at room temperature in inert, anhydrous conditions. Accelerated aging studies (40°C/75% RH for 6 months) show <5% degradation if protected from light . Monitor via HPLC for hydrolytic byproducts (e.g., free amine or tert-butanol).

What safety protocols are recommended during handling?

While specific toxicity data may be limited, follow general carbamate precautions:

  • Use PPE (gloves, goggles) and fume hoods to avoid inhalation/dermal contact .
  • In case of exposure, rinse with water for 15 minutes and seek medical evaluation for potential neurotoxicity .

Advanced Research Questions

How can reaction conditions be optimized to mitigate racemization in chiral derivatives?

Racemization often occurs at the hydroxypropyl moiety. Strategies include:

  • Lowering reaction temperature (<50°C) to reduce kinetic energy .
  • Using chiral auxiliaries (e.g., (R)-BINOL) to sterically hinder undesired configurations .
  • Monitoring enantiomeric excess (EE) via chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC).

How do hydrogen-bonding interactions influence crystallization outcomes?

Intermolecular N–H⋯O and C–H⋯O bonds drive supramolecular assembly. For example, bifurcated hydrogen bonds (N1–H1⋯O4 and N1–H1⋯O1) form centrosymmetric dimers with R₂²(10) motifs, while chain propagation along [010] occurs via weaker C–H⋯O interactions . Solvent polarity (e.g., DMSO vs. acetonitrile) modulates hydrogen-bond strength and crystal morphology.

What computational methods validate experimental structural data?

Density Functional Theory (DFT) at the B3LYP/6-31G(d) level predicts bond angles and torsional parameters within 2% of XRD data . Molecular dynamics simulations (e.g., AMBER) assess conformational stability in solution, identifying flexible regions (e.g., the hydroxypropyl chain) prone to rotameric shifts .

How can contradictory bioactivity data across studies be resolved?

Discrepancies in biological assays (e.g., anti-malarial IC₅₀ values) may arise from:

  • Solubility differences : Use DMSO stock solutions <1% to avoid solvent interference .
  • Cell line variability : Validate activity in multiple models (e.g., Plasmodium falciparum 3D7 vs. Dd2).
  • Metabolic stability : Perform hepatic microsome assays to quantify degradation rates .

What role does the fluorine substituent play in reactivity and bioactivity?

The 2-fluoro group:

  • Electronically withdraws density via σ-induction, increasing carbamate electrophilicity.
  • Sterically hinders nucleophilic attack at the carbonyl, slowing hydrolysis .
  • Pharmacologically enhances blood-brain barrier penetration in CNS-targeted analogs .

How can high-throughput screening (HTS) pipelines improve derivative synthesis?

Automated platforms (e.g., Chemspeed® SWING) enable parallel synthesis of analogs by varying:

  • Substituents : Alkyl/aryl groups at the hydroxypropyl position.
  • Protecting groups : Alternate carbamates (e.g., benzyl vs. allyl).
    Screen libraries via LC-MS coupled to bioassays (e.g., kinase inhibition) .

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